molecular formula C22H21N3O4S B2604866 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide CAS No. 897455-62-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide

Cat. No. B2604866
CAS RN: 897455-62-8
M. Wt: 423.49
InChI Key: AFUBALDIOCVJRC-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and KCNQ2 Opener Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide has been identified for its potential in the synthesis of bioisosteric compounds, particularly in relation to KCNQ2 opener activity. N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide ((S)-3), a related compound, demonstrated significant activity as a KCNQ2 opener, a critical component in reducing neuronal hyperexcitability in rat hippocampal slices. These findings highlight the relevance of these compounds in synthesizing potent neuroactive agents (Wu et al., 2004).

Synthesis and Chemical Properties

N-Substituted Derivatives and Heterocyclic Synthesis

The compound in focus is relevant in the synthesis of N-substituted derivatives. For instance, the interaction of 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with acrylamide leads to novel compounds featuring 1,4-benzodioxane, 1,2,4-triazole, and 1,3,4-oxadiazole heterocycles. This process is indicative of the compound's utility in the synthesis of complex heterocyclic structures with potential applications in various fields of chemistry and material science (Vardanyan et al., 2021).

Antioxidant and Antimicrobial Properties

Evaluation of Antioxidant Activities

Research has explored the compound's derivatives for their antioxidant properties. Specifically, novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles, related to the compound of interest, have shown strong inhibitory effects on certain enzymes and good antioxidant activities, indicating potential for therapeutic use or in industries where oxidative stress is a concern (Alp et al., 2015).

Antimicrobial Assessment of Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives, synthesized from precursors including the compound of interest, have demonstrated antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents, especially given the ongoing need for novel solutions to antibiotic resistance (Elmagd et al., 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-27-17-6-4-16(5-7-17)18-13-24-22(25-18)30-11-10-23-21(26)9-3-15-2-8-19-20(12-15)29-14-28-19/h2-9,12-13H,10-11,14H2,1H3,(H,23,26)(H,24,25)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUBALDIOCVJRC-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.